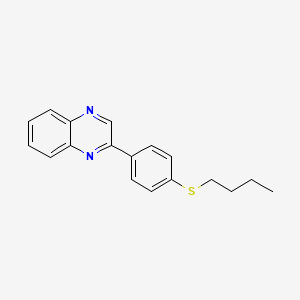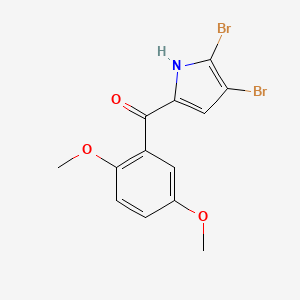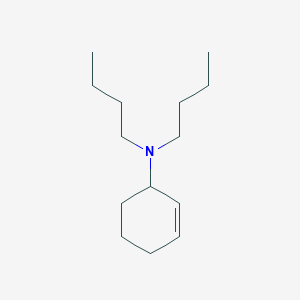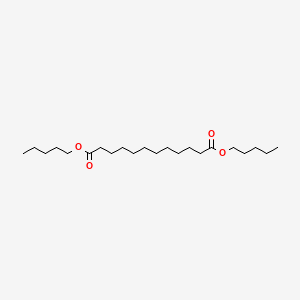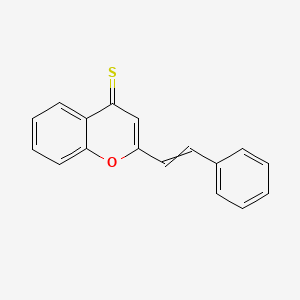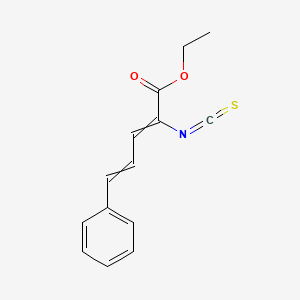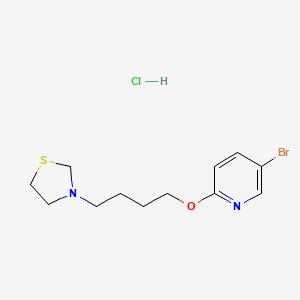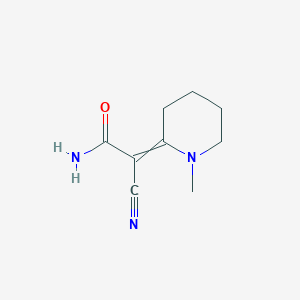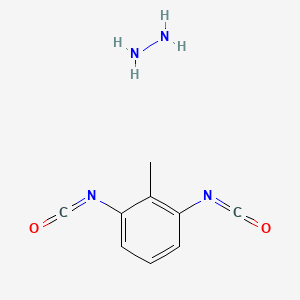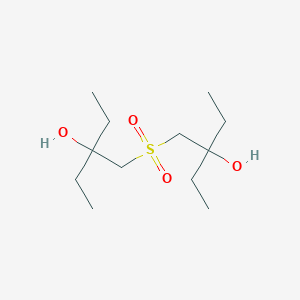
3,3'-(Sulfonyldimethanediyl)dipentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol is an organic compound characterized by the presence of a sulfonyl group and two pentanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol typically involves the reaction of sulfonyl chloride with pentanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylpentane: Similar in structure but lacks the sulfonyl and hydroxyl groups.
3-Pentanol: Contains a hydroxyl group but lacks the sulfonyl group.
3-Methyl-3-pentanol: Similar to 3-pentanol but with an additional methyl group.
Uniqueness
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
51384-40-8 |
|---|---|
Fórmula molecular |
C12H26O4S |
Peso molecular |
266.40 g/mol |
Nombre IUPAC |
3-[(2-ethyl-2-hydroxybutyl)sulfonylmethyl]pentan-3-ol |
InChI |
InChI=1S/C12H26O4S/c1-5-11(13,6-2)9-17(15,16)10-12(14,7-3)8-4/h13-14H,5-10H2,1-4H3 |
Clave InChI |
ZAHJBANHIXXRBR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CS(=O)(=O)CC(CC)(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



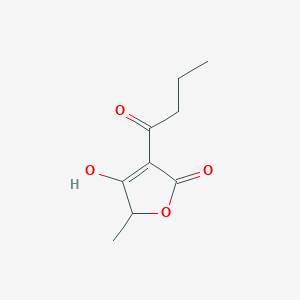
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
